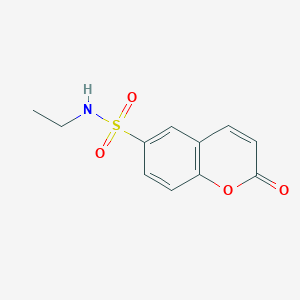

N-ethyl-2-oxo-2H-chromene-6-sulfonamide

Overview

Description

N-ethyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromene ring system with an oxo group at the 2-position, a sulfonamide group at the 6-position, and an ethyl group attached to the nitrogen atom of the sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

Formation of the Chromene Ring: The chromene ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with chlorosulfonic acid, followed by the addition of ethylamine to form the N-ethyl sulfonamide derivative.

Final Product Purification: The final product is purified using recrystallization or chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anti-Diabetic Applications

Recent studies have highlighted the potential of N-ethyl-2-oxo-2H-chromene-6-sulfonamide derivatives as effective anti-diabetic agents. A series of compounds synthesized from this base structure demonstrated significant inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.

Key Findings:

- Inhibition Rates: Derivatives exhibited inhibitory percentages exceeding 93% at a concentration of 100 μg/mL against α-amylase, with IC50 values as low as 1.08 ± 0.02 μM for the most potent derivatives .

- ADMET Profile: The compounds showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, indicating good oral bioavailability and a safe toxicity profile .

Anti-Inflammatory Properties

This compound derivatives have also been evaluated for their anti-inflammatory effects. In particular, one derivative (4f) was found to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophage cells by about 70%, surpassing the effects of traditional NSAIDs like Sulindac .

Mechanism of Action:

- The anti-inflammatory activity is attributed to the ability of these compounds to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production and signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been extensively studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Insights:

- Compounds were tested against Staphylococcus aureus, Escherichia coli, and methicillin-resistant S. aureus (MRSA), showing significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in substituents on the chromene ring can enhance or diminish the pharmacological effects.

Notable SAR Observations:

| Compound | Activity Type | IC50 Value | Remarks |

|---|---|---|---|

| Derivative 2 | α-Amylase Inhibition | 1.76 ± 0.01 μM | High potency |

| Derivative 9 | α-Amylase Inhibition | 1.08 ± 0.02 μM | Most potent |

| Derivative 4f | Anti-inflammatory | - | Significant NO inhibition |

Computational Studies

Computational docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes (α-amylase, α-glucosidase). These studies provide insights into the molecular mechanisms underlying their biological activities.

Findings from Docking Studies:

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell signaling pathways.

Comparison with Similar Compounds

N-ethyl-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:

Coumarin: The parent compound of the coumarin family, known for its anticoagulant and antimicrobial properties.

7-Hydroxycoumarin: A hydroxylated derivative of coumarin with enhanced biological activity.

Warfarin: A well-known anticoagulant drug derived from coumarin.

Dicoumarol: Another anticoagulant compound related to coumarin.

This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Biological Activity

N-ethyl-2-oxo-2H-chromene-6-sulfonamide is a compound that belongs to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through various methods involving the reaction of chromene derivatives with sulfonamides. The structural framework of this compound allows for significant interactions with biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown that this compound effectively inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

The compound's effectiveness against MRSA indicates its potential as a new therapeutic agent in combating antibiotic-resistant infections .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it demonstrated a significant reduction in nitric oxide (NO) production. The inhibition rate reached up to 70%, surpassing that of traditional anti-inflammatory drugs like Sulindac .

Case Study: Inhibition of Nitric Oxide Production

In a controlled experiment, RAW264.7 cells were treated with this compound alongside LPS. The results indicated a marked decrease in NO levels, suggesting that the compound may modulate inflammatory pathways effectively:

This study highlights the compound's potential as an anti-inflammatory agent in conditions characterized by excessive NO production .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines such as MCF7 and MDA-MB231, comparable to established chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 ± 1.5 |

| MDA-MB231 | 20 ± 1.8 |

| Non-malignant Cells (3T3) | >50 |

These results suggest that while this compound is effective against cancer cells, it exhibits lower toxicity towards non-malignant cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-ethyl-2-oxo-2H-chromene-6-sulfonamide, and what methodological considerations are critical?

- Answer : A typical synthesis involves coupling a sulfonyl chloride derivative with a chromene precursor. For example, sulfonamide formation (e.g., step (e) in ) employs RSO₂Cl with N-methylmorpholine (NMM) in THF under anhydrous conditions. The reaction requires precise stoichiometric control to avoid side reactions. Purification via column chromatography or recrystallization (e.g., using MeOH/EtOAC systems) is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D experiments) are essential for structural confirmation. Purity can be assessed via HPLC (≥98% as in ) with UV detection. X-ray crystallography (using SHELX programs; ) may resolve ambiguities in stereochemistry or tautomeric forms .

Q. How should researchers handle air- or moisture-sensitive reagents during synthesis?

- Answer : Use Schlenk-line techniques or gloveboxes for reactions requiring inert atmospheres (e.g., step (d) in with NaBH₄). Reagents like Dess-Martin oxidant (step (h)) must be stored under nitrogen and added slowly to avoid exothermic decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXT ( ) can unambiguously determine bond lengths, angles, and hydrogen bonding patterns. For example, if NMR suggests multiple tautomers, SCXRD can identify the dominant form in the solid state. Refinement in SHELXL ( ) is critical for handling twinned data or high-resolution datasets .

Q. What strategies optimize the reaction yield when introducing electron-withdrawing groups to the chromene core?

- Answer : Substituent effects on the chromene ring (e.g., electron-withdrawing groups) may require adjusted reaction conditions. For instance, step (b) in uses CNCH=PPh₃ under reflux to stabilize intermediates. Kinetic studies (e.g., varying temperature or solvent polarity) and DFT calculations can guide optimization .

Q. How do hydrogen-bonding networks influence the solubility and stability of this compound?

- Answer : Graph set analysis ( ) of SCXRD data identifies motifs like D(2) or R₂²(8) rings. Strong intramolecular H-bonds (e.g., sulfonamide N–H⋯O=C) reduce solubility in apolar solvents, while intermolecular bonds (e.g., C–H⋯O) affect crystal packing. Solubility tests in DMSO/water mixtures can correlate with H-bonding trends .

Q. What methodologies assess the compound’s activity against phosphatases or related enzymes?

- Answer : Enzymatic assays (e.g., para-nitrophenyl phosphate hydrolysis) under physiological pH and temperature can quantify inhibition. highlights phosphatase activity evaluation, requiring controls for non-specific binding. IC₅₀ values should be validated via dose-response curves and compared to reference inhibitors like PF-06465469 ( ) .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Answer : Reconcile DFT-optimized geometries (e.g., Gaussian calculations) with experimental NMR/IR by considering solvent effects (e.g., PCM models) and dynamic averaging. For instance, tautomer populations in solution may differ from static computational models. Variable-temperature NMR can probe equilibria .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. Mass balance analysis ensures degradation pathways (e.g., hydrolysis of the sulfonamide group) are identified. Buffered solutions at pH 1.2 (stomach) and 7.4 (blood) simulate in vivo conditions .

Properties

IUPAC Name |

N-ethyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQWFBZGLXTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.